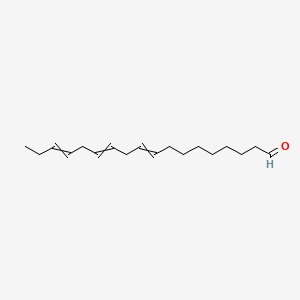
Octadeca-9,12,15-trienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9Z,12Z,15Z-Octadecatrienal, also known as (9Z,12Z,15Z)-octadeca-9,12,15-trienal, is a fatty aldehyde with the molecular formula C18H30O. It is characterized by the presence of three conjugated double bonds in the Z-configuration (cis-configuration) at positions 9, 12, and 15. This compound is a metabolite found in various biological systems, including the feces of Mus musculus (house mouse) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9Z,12Z,15Z-Octadecatrienal typically involves the reduction of linoleic and linolenic acids to their corresponding alcohols using lithium aluminium hydride. These alcohols are then oxidized to the aldehydes using pyridinium chlorochromate or poly(vinylpyridinium dichromate) . The oxidation step is crucial and requires careful control of reaction conditions to achieve high yields.
Industrial Production Methods: In an industrial setting, the preparation of 9Z,12Z,15Z-Octadecatrienal can be scaled up by using polymeric reagents like poly(vinylpyridinium dichromate), which offer high oxidation efficiency and ease of regeneration. The process involves treating the alcohols with the polymeric reagent in cyclohexane at elevated temperatures, followed by purification through silica gel column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 9Z,12Z,15Z-Octadecatrienal undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Formation of the corresponding alcohol.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, poly(vinylpyridinium dichromate).
Reduction: Lithium aluminium hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with substituted functional groups.
Applications De Recherche Scientifique
9Z,12Z,15Z-Octadecatrienal has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role as a metabolite in various organisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents .
Mécanisme D'action
The mechanism of action of 9Z,12Z,15Z-Octadecatrienal involves its interaction with specific molecular targets and pathways. As a fatty aldehyde, it can participate in various biochemical reactions, including the formation of Schiff bases with amines. These interactions can influence cellular processes and metabolic pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
9Z,12Z-Octadecadienal: A related fatty aldehyde with two double bonds.
9Z,12Z,15E-Octadecatrienoic acid: An isomer with an E-configuration at position 15.
Linolenic acid: A precursor fatty acid with three double bonds.
Uniqueness: 9Z,12Z,15Z-Octadecatrienal is unique due to its specific configuration of double bonds, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence as a metabolite in biological systems highlight its significance in both research and industrial applications .
Propriétés
Formule moléculaire |
C18H30O |
|---|---|
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
octadeca-9,12,15-trienal |
InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,18H,2,5,8,11-17H2,1H3 |
Clé InChI |
TUCMDDWTBVMRTP-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


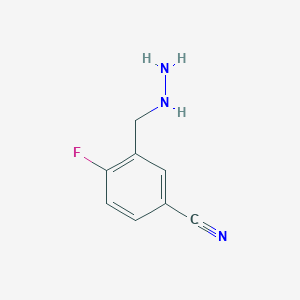

![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12445431.png)
![2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B12445435.png)
![N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445447.png)
![[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12445455.png)

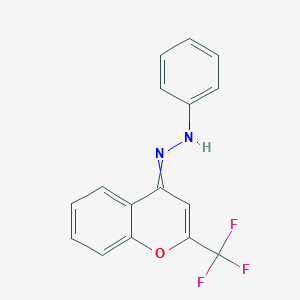
![5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12445473.png)
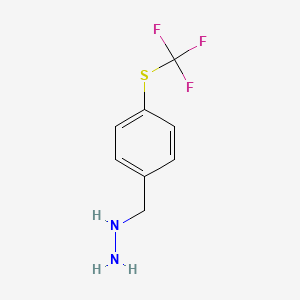
![2-methyl-N-[4-({2-[(3-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B12445476.png)
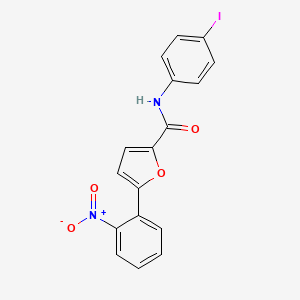
![N'-[(1Z)-1-(3-aminophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B12445495.png)
![N-(4-fluorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B12445507.png)
